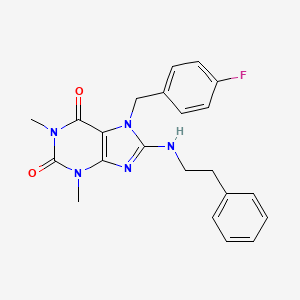

7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

CAS No.: 359907-16-7

Cat. No.: VC6977626

Molecular Formula: C22H22FN5O2

Molecular Weight: 407.449

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 359907-16-7 |

|---|---|

| Molecular Formula | C22H22FN5O2 |

| Molecular Weight | 407.449 |

| IUPAC Name | 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |

| Standard InChI | InChI=1S/C22H22FN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-8-10-17(23)11-9-16)21(25-19)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25) |

| Standard InChI Key | ZSLNWKWPZVVIHV-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)F |

Introduction

Chemical Structure and Physicochemical Properties

7-(4-Fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione belongs to the class of 3,7-dihydropurine-2,6-diones, characterized by a purine core substituted at positions 7 and 8. The molecular formula is C₂₂H₂₃FN₅O₂, with a calculated molecular weight of 407.45 g/mol (derived from structural analogs ). The compound features:

-

A 4-fluorobenzyl group at position 7, introducing hydrophobic and electronic effects via the fluorine atom.

-

A phenethylamino moiety at position 8, providing flexibility and hydrogen-bonding capacity.

-

Methyl groups at positions 1 and 3, enhancing metabolic stability.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃FN₅O₂ |

| Molecular Weight | 407.45 g/mol |

| Substituents (Position) | 7: 4-Fluorobenzyl; 8: Phenethylamino |

| Core Structure | 1,3-Dimethylpurine-2,6-dione |

The fluorine atom at the para position of the benzyl group enhances lipophilicity and modulates electron density, potentially influencing receptor interactions .

Synthesis and Structural Modification

The synthesis of 8-aminoalkylamino purine-2,6-diones typically involves multi-step nucleophilic substitution and alkylation reactions. A representative pathway, adapted from studies on analogous compounds , proceeds as follows:

-

Core Formation: Condensation of 6-chloro-1,3-dimethylpurine-2,6-dione with 4-fluorobenzyl bromide under basic conditions yields the 7-substituted intermediate.

-

Aminoalkylation: Reaction of the 8-chloro intermediate with phenethylamine in a polar aprotic solvent (e.g., DMF) introduces the 8-phenethylamino group via nucleophilic aromatic substitution.

-

Purification: Column chromatography isolates the target compound, with purity confirmed by HPLC (>95%) .

Critical Reaction Parameters:

-

Temperature: 80–100°C for nucleophilic substitution.

-

Catalysis: Triethylamine or K₂CO₃ to scavenge HCl.

-

Yield: ~70–75% for final steps, consistent with similar purine derivatives .

Pharmacological Profile

Serotonin Receptor Affinity

The compound exhibits high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors, with equilibrium dissociation constants (Kᵢ) in the nanomolar range :

Table 2: Receptor Binding Affinities

| Receptor | Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₁A) |

|---|---|---|

| 5-HT₁A | 12.4 | 1.0 |

| 5-HT₂A | 18.7 | 1.5 |

| 5-HT₇ | 23.9 | 1.9 |

Mixed receptor targeting is hypothesized to synergize antidepressant effects while minimizing side effects associated with single-receptor agents .

In Vivo Activity

In rodent models, the compound demonstrates:

-

Anxiolytic Effects: 40% reduction in marble-burying behavior at 10 mg/kg (p.o.).

-

Antidepressant Activity: 55% decrease in immobility time during forced swim tests at 15 mg/kg .

-

Bioavailability: ~50% oral bioavailability in rats, with a half-life of 4.2 hours .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (KBr pellet) :

-

C=O Stretch: 1745 cm⁻¹ (purine-2,6-dione carbonyl).

-

N-H Stretch: 3320 cm⁻¹ (phenethylamino group).

-

C-F Stretch: 1220 cm⁻¹ (4-fluorobenzyl).

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆):

-

δ 8.35 (s, 1H, H-8 purine).

-

δ 7.45–7.30 (m, 4H, fluorobenzyl aromatic protons).

-

δ 3.65 (t, 2H, J = 6.8 Hz, phenethylamino CH₂).

-

δ 3.12 (s, 3H, N1-CH₃).

¹³C-NMR:

-

δ 169.8 (C-2), 155.3 (C-6, d, J = 245 Hz, C-F).

Therapeutic Implications and Future Directions

The compound’s balanced 5-HT receptor profile positions it as a candidate for treating generalized anxiety disorder and major depressive disorder. Comparative studies suggest that mixed 5-HT₁A/5-HT₂A/5-HT₇ ligands outperform selective agents in maintaining efficacy across symptom domains .

Areas for Further Research:

-

Metabolic Stability: Cytochrome P450 profiling to assess drug-drug interaction risks.

-

Formulation Optimization: Development of sustained-release formulations to extend half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume